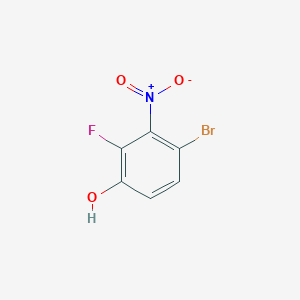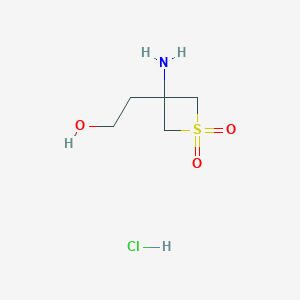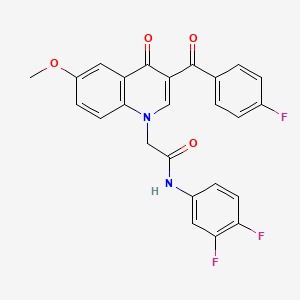
4-Bromo-2-fluoro-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a phenolic organic compound that can be used as a fluorine-containing organic intermediate . It can be used for the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the use of 3-Fluoro-2-nitrophenol as a raw material . Another method involves the nitration of aniline followed by replacement of the amino group via its diazonium derivative .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromo, fluoro, and nitro substituents . The molecular weight of this compound is approximately 236 Da .Physical And Chemical Properties Analysis
This compound is a yellow to yellow-brown or light-green powder or crystals . It has a density of 2.0±0.1 g/cm3 and a boiling point of 275.1±35.0 °C at 760 mmHg . It has a molar refractivity of 42.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Anion Sensing
4-Nitrophenolate derivatives have been studied for their application as colorimetric sensors for halide anions. The complexation with specific molecules can lead to color changes, which are useful for detecting fluoride ions in solutions, demonstrating the role of nitrophenol derivatives in developing anion sensing technologies (Gale et al., 1999).
Catalysis
Research has shown that gold nanoparticles stabilized with ionic liquids can catalyze the reduction of nitrophenols, including derivatives similar to 4-Bromo-2-fluoro-3-nitrophenol, using NaBH4 as a reducing agent. This process highlights the potential of these compounds in facilitating efficient catalytic reactions for environmental and industrial applications (Thawarkar et al., 2018).
Environmental Monitoring
Graphitic carbon nitride nanosheets have been used for the selective and sensitive detection of nitrophenol compounds in aqueous solutions, demonstrating their utility in monitoring water quality and ensuring public safety. This approach uses fluorescence quenching mechanisms for detection, showcasing the role of nitrophenol derivatives in environmental monitoring technologies (Rong et al., 2015).
Fluorescent Sensing
Molecularly imprinted sensors incorporating nitrophenol derivatives have been developed for the detection of specific substances, utilizing the quenching of fluorescence as a means of identification. This technology is valuable for environmental applications and monitoring the presence of toxic compounds in various samples (Li et al., 2016).
Photocatalytic Activity
Silver oxide-zinc oxide composite nanocones have been explored for their electrochemical detection and photodegradation of nitrophenol compounds, including 4-nitrophenol. This research underscores the potential of such materials in water treatment and pollution remediation efforts, providing a dual function of detection and degradation (Chakraborty et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-2-fluoro-3-nitrophenol are protein Tyrosine kinases . These enzymes play a crucial role in the regulation of cellular processes, including cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets, the protein Tyrosine kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these enzymes .
Biochemical Pathways
The inhibition of protein Tyrosine kinases by this compound affects various biochemical pathways. These pathways include those involved in cell growth and differentiation, metabolism, and apoptosis . The downstream effects of this inhibition can lead to changes in these cellular processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of this compound include changes in the activity of protein Tyrosine kinases and the cellular processes they regulate . These changes can affect cell growth and differentiation, metabolism, and apoptosis .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-3-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBRVIRUKILRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)

![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)

![5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2721098.png)
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)